Cas no 63-56-9 (1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride(1:1))

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride(1:1) structure
63-56-9 structure
Product Name:1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride(1:1)
CAS No:63-56-9
MF:C16H23ClN4O
MW:322.833022356033
MDL:MFCD00058195
CID:507501
PubChem ID:6136
Update Time:2025-07-09

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride(1:1) Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride(1:1)
    • N-(4-methoxybenzyl)-N-(2-(dimethylamino)ethyl)pyrimidin-2-amine
    • N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine,hydrochloride
    • THONZILAMINE HCL
    • Anahist
    • EINECS 200-561-3
    • Neohetramine hydrochloride
    • Novohetramin
    • Resistab
    • Thonzylamine HCl
    • THONZYLAMINE HYDROCHLORIDE
    • Thonzylaminium chloride
    • UNII-6K9YKD48Y4
    • N-p-Methoxybenzyl-N',N'-dimethyl-N-2-pyrimidinylethylene diamine hydrochloride
    • NH 188
    • Super Anahist
    • THONZYLAMINE HYDROCHLORIDE [MART.]
    • DTXSID8026147
    • CHEMBL1529802
    • NSC 758388
    • NCGC00095010-02
    • NCGC00095010-01
    • THONZYLAMINE HYDROCHLORIDE [WHO-DD]
    • N,N-Dimethyl-N'-(4-methoxybenzyl)-N'-(2-pyrimidyl)ethylenediamine hydrochloride
    • Pharmakon1600-01503135
    • thonzylaminehydrochloride
    • 63-56-9
    • HMS1922G17
    • N-(4-methoxybenzyl)-N',N'-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride
    • CHEBI:32219
    • TS-08133
    • CCG-213118
    • Tox21_111387
    • L10182
    • NS00078929
    • N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride
    • 2-((2-(Dimethylamino)ethyl)(p-methoxybenzyl)amino)pyrimidine hydrochloride
    • CAS-63-56-9
    • BCP07457
    • AKOS040744750
    • Tox21_111387_1
    • Q27265046
    • DTXCID806147
    • 2-((2-(Dimethylamino)ethyl)(p-methoxy-benzyl)amino)-pyrimidine hydrochloride
    • THONZYLAMINE HYDROCHLORIDE [JAN]
    • Thonzylamine (hydrochloride)
    • THONZYLAMINE HYDROCHLORIDE [MI]
    • NSC-758388
    • 6K9YKD48Y4
    • SPECTRUM1503135
    • Super anahist (TN)
    • NSC758388
    • SCHEMBL29417
    • N1-(4-Methoxybenzyl)-N2,N2-dimethyl-N1-(pyrimidin-2-yl)ethane-1,2-diamine hydrochloride
    • CCRIS 6277
    • 2- (2-(Dimethylamino)ethyl)(p-methoxybenzyl)amino pyrimidine hydrochloride
    • D01801
    • Thonzylamine hydrochloride (JAN/USAN)
    • NCGC00178145-03
    • 1,2-Ethanediamine, N-((4-methoxyphenyl)methyl)-N',N'-dimethyl-N-2-pyrimidinyl-, monohydrochloride
    • Pyrimidine, 2-((2-(dimethylamino)ethyl)(p-methoxybenzyl)amino)-, hydrochloride
    • Thonzylamine hydrochloride [USAN]
    • MDL: MFCD00058195
    • Inchi: 1S/C16H22N4O.ClH/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14;/h4-10H,11-13H2,1-3H3;1H
    • InChI Key: HRYJPHOTGFERGT-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=CC(=CC=1)CN(C1N=CC=CN=1)CCN(C)C

Computed Properties

  • Exact Mass: 322.15600
  • Monoisotopic Mass: 286.179361
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 41.5

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.2562 (rough estimate)
  • Melting Point: 174.5 ºC
  • Boiling Point: bp2.2 185-187°
  • Flash Point: 220.3°C
  • Refractive Index: 1.5800 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 41.49000
  • LogP: 2.85540

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride(1:1) Security Information

  • Hazard Category Code: 20/21/22
  • Safety Instruction: 36
  • Hazardous Material Identification: Xn
  • Toxicity:LD50 orally in guinea pigs: 493 mg (base)/kg (Reinhard, Seudi)

1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride(1:1) Pricemore >>

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Additional information on 1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride(1:1)

1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, Hydrochloride (1:1) (CAS No. 63-56-9)

1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride (1:1) (CAS No. 63-56-9) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound, often referred to as Emapimod or BMS-806, is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which plays a crucial role in the regulation of inflammatory responses and cell signaling.

The p38 MAPK pathway is a key mediator of cellular responses to stress and inflammation. Inhibition of this pathway has been shown to have therapeutic potential in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Emapimod has been extensively studied for its ability to modulate this pathway, making it a promising candidate for the development of novel therapeutic agents.

Recent research has highlighted the multifaceted benefits of Emapimod in preclinical and clinical settings. A study published in the *Journal of Medicinal Chemistry* demonstrated that Emapimod effectively reduces inflammation and tissue damage in animal models of rheumatoid arthritis. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key drivers of inflammation and tissue destruction.

In addition to its anti-inflammatory properties, Emapimod has shown potential in modulating immune responses. A clinical trial conducted by Bristol-Myers Squibb evaluated the safety and efficacy of Emapimod in patients with moderate to severe psoriasis. The results indicated that treatment with Emapimod led to significant improvements in skin lesions and overall quality of life for patients. These findings underscore the compound's potential as a therapeutic agent for chronic inflammatory conditions.

The chemical structure of 1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride (1:1) is characterized by its unique combination of functional groups, including a pyrimidine ring, a methoxyphenyl group, and dimethylamino substituents. These structural features contribute to its high affinity for the p38 MAPK enzyme, allowing it to effectively inhibit the pathway without causing significant off-target effects.

The synthesis of Emapimod involves several steps, including the preparation of intermediate compounds and the final coupling reaction to form the desired product. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for pharmaceutical development. One notable method involves the use of palladium-catalyzed cross-coupling reactions to form the key pyrimidine ring structure.

Beyond its therapeutic applications, Emapimod has also been explored for its potential in other areas of research. For instance, studies have investigated its role in neuroprotection and neurodegenerative diseases. Preliminary findings suggest that inhibition of p38 MAPK by Emapimod may help reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

The safety profile of Emapimod has been extensively evaluated through preclinical and clinical studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. Common adverse events reported include mild gastrointestinal symptoms and transient elevations in liver enzymes, which are generally manageable with appropriate monitoring.

In conclusion, 1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyrimidinyl-, hydrochloride (1:1) (CAS No. 63-56-9) represents a promising compound with broad therapeutic potential. Its ability to selectively inhibit the p38 MAPK pathway makes it an attractive candidate for the development of novel treatments for inflammatory and autoimmune diseases. Ongoing research continues to explore its full range of applications and optimize its use in clinical settings.

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